20-HEPE

説明

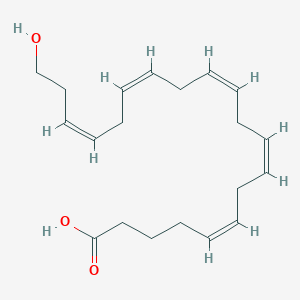

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMOWWAALQWWLJ-NUKMUHRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 20-Hydroxy-eicosapentaenoic Acid (20-HEPE)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific quantitative data and detailed experimental protocols for 20-hydroxy-eicosapentaenoic acid (20-HEPE), this guide leverages the extensive research conducted on its close structural analog, 20-hydroxy-eicosatetraenoic acid (20-HETE). The structural similarity between these two omega-3 and omega-6 fatty acid metabolites, respectively, suggests a comparable mechanism of action. This document will clearly indicate when data pertains specifically to 20-HETE.

Core Mechanism of Action: A Multi-faceted Signaling Molecule

20-Hydroxy-eicosapentaenoic acid (this compound) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. While research on this compound is still emerging, its structural analog, 20-HETE, is well-characterized as a potent bioactive lipid that modulates a variety of physiological and pathophysiological processes. The core mechanism of action of these molecules involves interaction with specific cell surface and nuclear receptors, initiating downstream signaling cascades that regulate vascular tone, inflammation, and angiogenesis.

G Protein-Coupled Receptor 75 (GPR75) Activation

A primary mechanism of action for 20-HETE, and likely this compound, is through the activation of the G protein-coupled receptor 75 (GPR75). 20-HETE has been identified as a high-affinity ligand for GPR75.[1][2][3] This interaction initiates a cascade of intracellular events, primarily through the Gαq/11 signaling pathway.

Upon binding to GPR75, 20-HETE triggers the dissociation of the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.

Furthermore, 20-HETE-GPR75 interaction can lead to the transactivation of the epidermal growth factor receptor (EGFR) through a c-Src-dependent mechanism. This pathway contributes to many of the cellular responses elicited by 20-HETE.

References

- 1. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

20-HEPE Signaling in Endothelial Cells: A Technical Guide for Researchers

Abstract: 20-hydroxy-5,8,10,14,17-eicosapentaenoic acid (20-HEPE) is a bioactive omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). It is recognized for its role in vascular biology, particularly in modulating endothelial cell function to promote angiogenesis. This technical guide provides an in-depth overview of the this compound signaling cascade in endothelial cells. It summarizes available quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in areas such as ischemic diseases and tissue regeneration.

Introduction to this compound

This compound is an eicosanoid produced from the metabolism of EPA by cytochrome P450 (CYP) enzymes. As the omega-3 analogue of the more extensively studied 20-hydroxyeicosatetraenoic acid (20-HETE), an omega-6 arachidonic acid metabolite, this compound is a critical signaling molecule in the vascular endothelium. It contributes to key physiological processes such as cell proliferation, migration, and the formation of new blood vessels (angiogenesis)[1][2]. Understanding its signaling cascade is crucial for harnessing its pro-angiogenic capabilities for therapeutic applications.

Quantitative Data Summary

The pro-angiogenic and proliferative effects of this compound's analogue, 20-HETE, have been quantified in numerous studies. While specific dose-response data for this compound is less documented, the data for 20-HETE provides a valuable reference point for experimental design. 20-HETE has been shown to stimulate endothelial cell proliferation by approximately 40%[2]. The table below summarizes key quantitative effects observed for 20-HETE, which are presumed to be analogous for this compound.

| Parameter | Cell Type | Agent | Concentration | Observed Effect | Reference |

| Cell Proliferation | HMVEC | 20-HETE | 10 nM - 1 µM | ~40% increase in cell number | [2] |

| Signal Transduction | HUVEC | 20-HETE | 10 µM | Transient increase in Akt phosphorylation | [3] |

| HUVEC | 20-HETE | Nanomolar conc. | 2- to 5-fold increase in IκB phosphorylation | ||

| NO Release | Endothelial Cells | 20-HETE | 1 nM | ~50% reduction in Ca2+ ionophore-stimulated NO release | |

| Receptor Activation | HTLA Cells | 20-HETE | 1 nM | Induces β-arrestin recruitment to GPR75 |

Table 1: Summary of Quantitative Effects of 20-HETE on Endothelial Cells

Core Signaling Pathways

While the signaling cascade for this compound is not as extensively mapped as its omega-6 counterpart, 20-HETE, the pathways are expected to be highly similar due to their structural analogy. The following sections describe the well-documented 20-HETE signaling cascade, which serves as the current working model for this compound in endothelial cells.

GPR75 Receptor Activation and Calcium Mobilization

The primary cell surface receptor for 20-HETE has been identified as GPR75, a G-protein coupled receptor (GPCR). Binding of the lipid agonist to GPR75 is believed to activate the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that initiates downstream signaling.

Caption: GPR75 activation and second messenger generation.

Downstream Kinase Cascades (ERK and Akt)

The elevation of intracellular Ca2+ and production of DAG activate several downstream protein kinase cascades essential for cell proliferation and migration. The two most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the PI3K/Akt pathway. Activation of these pathways ultimately leads to the phosphorylation of transcription factors and other effector proteins that drive the cellular machinery for angiogenesis. For instance, activated ERK1/2 can translocate to the nucleus to regulate gene expression related to cell cycle progression and proliferation. The PI3K/Akt pathway is a major regulator of cell survival and growth.

Caption: Downstream ERK and Akt signaling pathways.

Key Experimental Protocols

Investigating the this compound signaling cascade involves a series of standard in vitro assays using endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial Cell Culture

-

Cell Line: Primary HUVECs are the standard model for studying endothelial biology.

-

Media: Use a specialized endothelial cell growth medium, such as EGM-2, supplemented with a growth factor kit (containing VEGF, FGF, EGF, etc.) and fetal bovine serum (FBS).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use low-passage cells (P3-P7) for experiments to ensure physiological relevance. For signaling studies, cells are often serum-starved for several hours prior to stimulation with this compound to reduce baseline kinase activity.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Protocol:

-

Thaw a basement membrane extract (BME), such as Matrigel, on ice.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50-100 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

-

Harvest HUVECs and resuspend them in a basal medium containing the desired concentration of this compound or vehicle control.

-

Seed the HUVEC suspension (1-2 x 10^4 cells/well) onto the polymerized BME.

-

Incubate for 4-18 hours at 37°C.

-

Image the resulting tube network using a phase-contrast microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Caption: Workflow for the endothelial cell tube formation assay.

Western Blotting for Protein Phosphorylation

This technique is used to detect the activation of specific kinases, such as ERK and Akt, by identifying their phosphorylated forms.

-

Protocol:

-

Grow HUVECs to ~90% confluency in 6-well plates and serum-starve for 4-6 hours.

-

Treat cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies for total ERK and total Akt.

-

Caption: General workflow for Western blot analysis.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic calcium concentration following receptor activation.

-

Protocol:

-

Seed HUVECs on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells gently to remove extracellular dye.

-

Place the plate or dish in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

-

Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

-

Add this compound to the cells and immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes).

-

The resulting fluorescence trace indicates the kinetics of intracellular calcium release.

-

Caption: Workflow for intracellular calcium mobilization assay.

Conclusion and Future Directions

This compound is a promising bioactive lipid with significant pro-angiogenic effects on endothelial cells. While its detailed signaling cascade is still under investigation, the well-characterized pathway of its structural analogue, 20-HETE, provides a robust working model. This model centers on the activation of the GPR75 receptor, leading to calcium mobilization and the subsequent activation of the ERK and Akt pathways, which collectively drive cell proliferation, migration, and survival. The experimental protocols detailed in this guide provide a solid framework for researchers to further elucidate the specific mechanisms of this compound and explore its therapeutic potential. Future research should focus on definitively identifying the this compound receptor, quantifying its dose-dependent effects on various endothelial functions, and validating its signaling cascade in vivo.

References

- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of vascular endothelial growth factor through reactive oxygen species mediates 20-hydroxyeicosatetraenoic acid-induced endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic AMPK activation prevents 20-HETE induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

20-HEPE as a GPR75 Ligand: A Technical Guide

An In-depth Examination of Eicosanoid Agonism at the G-Protein Coupled Receptor 75

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents 20-hydroxyeicosatetraenoic acid (20-HETE) as a high-affinity endogenous ligand for the G-protein coupled receptor 75 (GPR75). As of the latest available data, there is no direct evidence in published scientific literature to suggest that 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a ligand for GPR75. Given the structural similarity between 20-HETE (derived from arachidonic acid) and this compound (derived from eicosapentaenoic acid), this guide will focus on the well-characterized interactions between 20-HETE and GPR75 as a comprehensive model for a lipid eicosanoid ligand at this receptor. This information may serve as a foundational resource for investigating other structurally related molecules like this compound.

Core Introduction

G-protein coupled receptor 75 (GPR75) is an orphan receptor that has been "deorphanized" with the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as its first high-affinity endogenous ligand.[1][2][3][4] This discovery has been a significant milestone in understanding the physiological and pathophysiological roles of CYP450-derived eicosanoids.[5] The 20-HETE/GPR75 signaling axis is implicated in a variety of biological processes, including the regulation of vascular tone, blood pressure, inflammation, and cellular proliferation. This technical guide provides a detailed overview of the interaction between 20-HETE and GPR75, including quantitative binding and functional data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 20-HETE with GPR75.

Table 1: Binding Affinity of Ligands to GPR75

| Ligand | Assay Method | Cell/System | Binding Affinity (KD) | Reference |

| 20-HETE | Surface Plasmon Resonance (SPR) | Purified GPR75 | 1.56 x 10-10 M | |

| CCL5 | Surface Plasmon Resonance (SPR) | Purified GPR75 | 5.85 x 10-10 M |

Table 2: Functional Activity of 20-HETE at GPR75

| Functional Assay | Cell Line | Parameter | Value | Reference |

| Intracellular Ca2+ Mobilization | GPR75-transfected HTLA cells | EC50 | Not explicitly stated, but significant activation observed at nanomolar concentrations. | |

| IP-1 Accumulation | GPR75-transfected HTLA cells | EC50 | Not explicitly stated, but significant activation observed at nanomolar concentrations. | |

| β-arrestin Recruitment | GPR75-transfected HTLA cells | EC50 | Not explicitly stated, but significant activation observed at 1 nM. | |

| Gαq/11 Dissociation | Human Microvascular Endothelial Cells (HMVEC) | Effective Concentration | 1 and 10 nmol/L |

Signaling Pathways of 20-HETE at GPR75

Upon binding of 20-HETE, GPR75 primarily couples to the Gαq/11 subunit, initiating a cascade of downstream signaling events. This activation leads to diverse cellular responses in different tissues, particularly in the vascular system.

Gαq/11-Mediated Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, 20-HETE binding to GPR75 leads to the dissociation of the Gαq/11 subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in vasoconstriction.

Caption: GPR75 signaling in vascular smooth muscle cells.

GIT1-Mediated Signaling in Endothelial Cells

In endothelial cells, the 20-HETE/GPR75 interaction also involves the G-protein coupled receptor kinase interactor 1 (GIT1). Upon ligand binding, GPR75 associates with GIT1, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src. This initiates downstream signaling through the MAPK and NF-κB pathways, resulting in increased expression of Angiotensin-Converting Enzyme (ACE) and contributing to endothelial dysfunction.

Caption: GPR75 signaling in endothelial cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the 20-HETE/GPR75 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (KD) of 20-HETE to purified GPR75.

Methodology:

-

Immobilization: Purified GPR75 protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of 20-HETE are flowed over the sensor surface.

-

Detection: The binding of 20-HETE to GPR75 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is proportional to the mass of bound analyte.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.

References

- 1. GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE Signals Through G-Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of 20-HETE in Angiogenesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract:

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. Eicosanoids, a class of signaling lipids derived from arachidonic acid, have emerged as significant regulators of this complex process. This technical guide provides a comprehensive overview of the role of 20-hydroxyeicosatetraenoic acid (20-HETE) in angiogenesis. While the initial topic of interest was 20-hydroxyeicosapentaenoic acid (20-HEPE), the current body of scientific literature overwhelmingly points to 20-HETE as the primary pro-angiogenic eicosanoid within this family. This document will therefore focus on the well-documented functions of 20-HETE, detailing its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from seminal studies are presented in a structured format to facilitate comparison and analysis. Furthermore, detailed protocols for key in vitro angiogenesis assays and visualizations of signaling pathways are provided to support further research in this field.

Introduction to 20-HETE and its Pro-Angiogenic Properties

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) ω-hydroxylases, primarily from the CYP4A and CYP4F families.[1][2] Initially recognized for its potent vasoconstrictor effects, a growing body of evidence has established 20-HETE as a significant pro-angiogenic factor.[3][4] It plays a crucial role in various physiological and pathological processes that involve the formation of new blood vessels, including wound healing, ischemia-induced neovascularization, and tumor growth.[1]

20-HETE exerts its pro-angiogenic effects by directly stimulating key cellular processes in endothelial cells (ECs), the primary cell type involved in angiogenesis. These processes include:

-

Endothelial Cell Proliferation: 20-HETE promotes the division and growth of endothelial cells, a fundamental requirement for the expansion of the vascular network.

-

Endothelial Cell Migration: The directional movement of endothelial cells is essential for the sprouting of new vessels. 20-HETE has been shown to enhance EC migration.

-

Endothelial Cell Tube Formation: In vitro, endothelial cells cultured on a basement membrane matrix can organize into capillary-like structures, a process known as tube formation. 20-HETE stimulates this morphogenic differentiation.

The multifaceted pro-angiogenic activity of 20-HETE makes it a compelling target for therapeutic intervention in diseases characterized by excessive or insufficient angiogenesis.

Quantitative Data on the Pro-Angiogenic Effects of 20-HETE

The following tables summarize quantitative data from various studies investigating the effects of 20-HETE on key angiogenic processes in endothelial cells.

Table 1: Effect of 20-HETE on Endothelial Cell Proliferation

| Cell Type | 20-HETE Concentration | Assay Method | Result | Reference |

| Human Microvascular ECs | 1-10 µM (WIT003) | Direct Count | ~40% increase in cell number | |

| Human Macrovascular ECs | WIT003 | Direct Count | ~40% increase in cell proliferation | |

| Endothelial Progenitor Cells (EPCs) | 1 nM | Cell Count | Synergistic increase with VEGF (46 ± 5.5%) |

*WIT003 is a stable 20-HETE analog.

Table 2: Effect of 20-HETE on Endothelial Cell Migration and Adhesion

| Cell Type | Assay Method | Result | Reference |

| Endothelial Progenitor Cells (EPCs) | Adhesion to Fibronectin | 40 ± 5.6% increase | |

| Endothelial Progenitor Cells (EPCs) | Adhesion to EC monolayer | 67 ± 10% increase | |

| Human Non-Small Cell Lung Cancer | Boyden Chamber | Increased invasion (associated with VEGF) |

Table 3: Effect of 20-HETE on Angiogenic Factor Expression

| Cell Type | 20-HETE Concentration | Measured Factor | Result | Reference |

| Human Microvascular ECs | 1-10 µM (WIT003) | VEGF Protein | Increased expression and release | |

| Human Microvascular ECs | 1-10 µM (WIT003) | HIF-1α Protein | Marked increase in protein levels | |

| Endothelial Progenitor Cells (EPCs) | Not specified | Oct4, Sox2, Nanog | 1.5-fold, 2-fold, and 8.2-fold increases, respectively |

*WIT003 is a stable 20-HETE analog.

Signaling Pathways in 20-HETE-Mediated Angiogenesis

20-HETE orchestrates a complex network of intracellular signaling pathways to promote angiogenesis. The primary pathways implicated are the Hypoxia-Inducable Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) axis, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

HIF-1α/VEGF Signaling Pathway

The HIF-1α/VEGF pathway is a cornerstone of angiogenic signaling. 20-HETE can induce the expression of both HIF-1α and its downstream target, VEGF, a potent pro-angiogenic growth factor. Interestingly, evidence suggests a positive feedback loop where 20-HETE initially increases VEGF, which in turn upregulates HIF-1α. This amplified signaling cascade leads to robust stimulation of endothelial cell proliferation, migration, and survival.

References

- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 20-HEPE: A Technical Guide to its Physiological Concentrations and Significance

For Immediate Release

This technical guide provides an in-depth exploration of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE), a hydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's physiological concentrations in plasma, the methodologies for its detection, and its potential biological roles.

While research into the physiological concentrations of this compound is an emerging field, this guide synthesizes the available data to provide a foundational understanding for future investigations.

Physiological Concentrations of this compound in Human Plasma

Data on the precise physiological concentrations of this compound in the plasma of healthy individuals is currently limited in publicly available research. However, studies analyzing the broader family of hydroxyeicosapentaenoic acids (HEPEs) provide some context. The levels of these lipid mediators can fluctuate based on dietary intake of EPA and the activity of metabolic enzymes.

One study involving patients with multiple colorectal polyps reported baseline plasma levels of 18-HEPE, a closely related isomer, before any intervention. While not directly measuring this compound, this data underscores the presence of HEPEs in circulation. It is important to note that concentrations of these bioactive lipids are typically low, often in the picogram to nanogram per milliliter range, necessitating highly sensitive analytical techniques for their detection.

Table 1: Plasma Concentrations of Related Hydroxylated Fatty Acids

| Analyte | Population | Mean Concentration (Range) | Analytical Method |

| 18-HEPE | Patients with colorectal polyps (baseline) | Data not explicitly quantified in abstract | Not specified |

Note: This table is intended to provide context on related compounds due to the limited direct data available for this compound.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plasma is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids like this compound due to its high sensitivity and specificity.

A typical workflow for the quantification of this compound in human plasma involves several key steps:

-

Sample Collection and Handling: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C to prevent degradation of the lipid analytes.

-

Lipid Extraction: Lipids, including this compound, are extracted from the plasma using a liquid-liquid extraction method. A common approach is the Folch method, which uses a chloroform/methanol mixture. Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.

-

LC-MS/MS Analysis: The extracted lipids are then separated using a reverse-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of this compound and its isomers.

Below is a diagram illustrating a generalized experimental workflow for this compound quantification.

Potential Signaling Pathways and Biological Functions of this compound

The biological functions and signaling pathways of this compound are not as extensively characterized as those of its arachidonic acid-derived counterpart, 20-HETE. However, based on the known activities of other omega-3 fatty acid metabolites, this compound is hypothesized to possess anti-inflammatory and pro-resolving properties.

The signaling of many eicosanoids is mediated through G-protein coupled receptors (GPCRs). It is plausible that this compound interacts with specific GPCRs on the surface of various cell types, such as endothelial cells and immune cells, to elicit its biological effects. The activation of these receptors can trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and calcium, ultimately leading to changes in gene expression and cellular function.

Further research is necessary to identify the specific receptors and downstream signaling pathways activated by this compound. The diagram below illustrates a hypothetical signaling pathway for this compound based on known mechanisms of related lipid mediators.

Conclusion and Future Directions

The study of this compound is a promising area of research within the broader field of lipidomics and eicosanoid biology. While direct data on its physiological plasma concentrations in healthy humans remains to be firmly established, the analytical tools and foundational knowledge from related compounds provide a strong basis for future investigations. Elucidating the precise concentrations, biological functions, and signaling pathways of this compound will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker. Future research should focus on targeted quantification of this compound in large, well-characterized human cohorts and on mechanistic studies to unravel its specific molecular interactions and cellular effects.

The In Vivo Metabolic Fate of 20-Hydroxyeicosapentaenoic Acid (20-HEPE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is an omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). It belongs to the class of eicosanoids, which are potent signaling molecules involved in a myriad of physiological and pathological processes. While its arachidonic acid (AA) analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), has been extensively studied for its roles in vascular function, inflammation, and hypertension, the in vivo metabolic fate and signaling pathways of this compound are less characterized. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, details common experimental protocols for its study, and discusses its potential signaling mechanisms based on the well-established bioactivity of its n-6 counterpart.

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is predicted to occur in two main stages: initial formation from EPA via cytochrome P450 (CYP) enzymes, followed by further conversion by cyclooxygenase (COX) and potentially lipoxygenase (LOX) enzymes.

Formation of this compound

This compound is formed through the ω-hydroxylation of EPA. This reaction is primarily catalyzed by enzymes belonging to the CYP4A and CYP4F families, which are known to be the major ω-hydroxylases for fatty acids. This enzymatic action adds a hydroxyl group to the terminal (ω) carbon of the EPA molecule.

Secondary Metabolism

Once formed, this compound can serve as a substrate for other enzymatic pathways, most notably the cyclooxygenase (COX) pathway. Analogous to the metabolism of 20-HETE, this compound is likely converted by COX-1 and COX-2 into 20-hydroxy prostaglandin G3 (20-OH-PGG3) and subsequently to 20-hydroxy prostaglandin H3 (20-OH-PGH3).[1] These unstable endoperoxide intermediates are then further metabolized by specific prostaglandin synthases into more stable, bioactive 3-series prostaglandins, such as 20-hydroxy prostaglandin E3 (20-OH-PGE3) and 20-hydroxy prostaglandin F3α (20-OH-PGF3α).[1]

Additionally, lipoxygenase (LOX) pathways may also metabolize this compound, leading to the formation of various dihydroxy-eicosapentaenoic acids (DiHEPEs), similar to how 20-HETE is metabolized to dihydroxyeicosatetraenoic acids (DiHETEs).[2][3]

Figure 1. Predicted metabolic pathway of this compound in vivo.

Quantitative Data

Direct in vivo quantitative data on the concentrations of this compound and its specific downstream metabolites are limited in published literature. However, based on studies of related omega-3 metabolites and the pharmacokinetics of EPA, representative concentration ranges can be proposed for preclinical animal models, such as rats, following EPA supplementation. The table below presents hypothetical, yet physiologically plausible, values to serve as a benchmark for experimental design.

| Metabolite | Biological Matrix | Representative Concentration Range (post-EPA supplementation) | Analytical Method |

| This compound | Plasma | 1 - 15 ng/mL | LC-MS/MS |

| Liver | 5 - 50 ng/g tissue | LC-MS/MS | |

| Kidney | 10 - 100 ng/g tissue | LC-MS/MS | |

| 20-OH-PGE3 | Plasma | 50 - 500 pg/mL | LC-MS/MS |

| Urine | 0.5 - 5 ng/mg creatinine | LC-MS/MS | |

| 20,x-DiHEPEs | Plasma | 100 - 1000 pg/mL | LC-MS/MS |

Note: These values are illustrative and actual concentrations will vary significantly based on the animal model, EPA dosage, duration of supplementation, and the specific analytical methods employed.

Experimental Protocols

The study of this compound metabolism in vivo requires robust and sensitive analytical methods to accurately quantify these low-abundance lipid mediators in complex biological matrices. Below is a detailed, representative protocol for a pharmacokinetic study of this compound in a rat model.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (250-300g).

-

Acclimation: Animals are acclimated for at least one week with a standard chow diet and water ad libitum.

-

Dosing: A formulation of this compound (e.g., in a solution of ethanol and saline) is administered via oral gavage or intravenous injection at a specified dose (e.g., 10 mg/kg).

-

Sample Collection: Blood samples (~200 µL) are collected from the tail vein into EDTA-coated tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Tissues (liver, kidney, heart, etc.) are collected at the terminal time point following euthanasia and immediately snap-frozen in liquid nitrogen.[4]

Sample Preparation and Extraction

-

Plasma Preparation: Blood samples are centrifuged at 2,000 x g for 15 minutes at 4°C to separate plasma. The plasma is transferred to a new tube and stored at -80°C until analysis.

-

Lipid Extraction (Solid-Phase Extraction - SPE):

-

Internal Standards: A cocktail of deuterated internal standards (e.g., this compound-d4, PGE3-d4) is added to the plasma sample (e.g., 100 µL).

-

Protein Precipitation: Proteins are precipitated by adding 3 volumes of ice-cold methanol, followed by vortexing and centrifugation (10,000 x g, 10 min, 4°C).

-

SPE Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

-

Sample Loading: The supernatant from the precipitation step is acidified (pH ~3.5) and loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with water to remove polar impurities, followed by hexane to remove neutral lipids.

-

Elution: this compound and its metabolites are eluted with a suitable solvent like ethyl acetate or methanol.

-

Drying and Reconstitution: The eluate is dried under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase (e.g., 100 µL of Methanol/Water 50:50) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is most common for detecting acidic lipids like eicosanoids.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring accurate quantification.

-

Figure 2. Experimental workflow for in vivo analysis of this compound.

Signaling Pathways and Biological Activities

The signaling pathways of this compound are not well-defined, but significant insights can be drawn from its structural analogue, 20-HETE. 20-HETE is a known ligand for the G-protein coupled receptor GPR75. The binding of 20-HETE to GPR75 initiates a signaling cascade through Gαq/11, leading to downstream effects in various cell types, particularly in the vasculature.

Potential Signaling of this compound and its Metabolites

It is plausible that this compound and its prostaglandin metabolites (e.g., 20-OH-PGE3) may also interact with GPR75 or other GPCRs, such as the prostaglandin E (EP) receptors. Activation of these receptors could trigger several downstream pathways:

-

EGFR Transactivation: In endothelial cells, 20-HETE-GPR75 signaling leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src. This activates major signaling cascades like the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial regulators of cell proliferation, migration, and survival.

-

Endothelial Function: The activation of these pathways by 20-HETE has been shown to promote endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing reactive oxygen species (ROS) production. Conversely, metabolites derived from omega-3 fatty acids are often associated with anti-inflammatory and pro-resolving effects, suggesting that this compound and its metabolites might antagonize these detrimental actions or have distinct, beneficial effects on endothelial function.

-

Angiogenesis: 20-HETE is a known pro-angiogenic factor, stimulating the proliferation and migration of endothelial cells. The role of this compound in angiogenesis is an important area for future investigation, as it could have therapeutic implications in both ischemic diseases and cancer.

Figure 3. Potential signaling pathways activated by this compound, based on known 20-HETE mechanisms.

Conclusion and Future Directions

The in vivo metabolic fate of this compound represents a promising but underexplored area of lipid research. Based on strong evidence from its n-6 analogue 20-HETE, this compound is likely metabolized via CYP and COX pathways to produce a series of 20-hydroxy-3-series prostaglandins. These molecules may possess unique biological activities, potentially modulating vascular tone, inflammation, and cell signaling pathways distinct from their arachidonic acid-derived counterparts.

Future research should focus on the definitive identification and quantification of this compound metabolites in various in vivo models and human subjects. Elucidating the specific interactions of these metabolites with receptors like GPR75 and their downstream cellular effects will be critical. A deeper understanding of the this compound metabolic pathway could unveil novel therapeutic targets for cardiovascular diseases, inflammatory disorders, and cancer, harnessing the beneficial properties of omega-3 fatty acids.

References

- 1. Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabonomic Study on the Plasma of High-Fat Diet-Induced Dyslipidemia Rats Treated with Ge Gen Qin Lian Decoction by Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sensitive ELISA Kit for 20-HEPE Measurement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) enzymes. As a member of the hydroxyeicosapentaenoic acid (HEPE) family, this compound is involved in a variety of physiological and pathophysiological processes, including inflammation, cardiovascular function, and tissue repair. The accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting eicosanoid signaling pathways.

This document provides detailed application notes and a representative protocol for the measurement of this compound using a competitive enzyme-linked immunosorbent assay (ELISA). While a specific commercial ELISA kit for this compound is not widely available, this guide is based on the principles of commercially available kits for other HEPE isomers and general competitive ELISA protocols for small molecules.

Application Notes

Biological Significance of this compound

HEPEs, including this compound, are a class of oxygenated metabolites of EPA. They are known to possess anti-inflammatory and pro-resolving properties, contributing to the beneficial effects of omega-3 fatty acids. Research suggests that HEPEs can modulate the activity of various immune cells and influence the production of other inflammatory mediators. The specific biological functions of this compound are an active area of research, with potential roles in regulating vascular tone and cellular signaling.

Principle of Competitive ELISA for this compound Measurement

The measurement of this compound can be achieved through a competitive ELISA. This assay is designed for the quantification of small molecules. In this format, a known amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) competes with the this compound present in the sample for binding to a limited number of specific anti-20-HEPE antibody binding sites, which are typically coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then developed by adding a substrate that reacts with the enzyme, and the resulting color change is measured spectrophotometrically.

Sample Preparation and Considerations

The successful measurement of this compound is highly dependent on proper sample collection, handling, and preparation.

-

Sample Types: This protocol can be adapted for various biological matrices, including serum, plasma, cell culture supernatants, and tissue homogenates.

-

Sample Collection: For plasma samples, it is recommended to use EDTA as an anticoagulant.

-

Storage: Samples should be stored at -80°C to minimize degradation of the analyte. Avoid repeated freeze-thaw cycles.

-

Purification: Due to the presence of interfering substances in biological matrices, a solid-phase extraction (SPE) step may be necessary to purify and concentrate the lipid fraction containing this compound before performing the ELISA.

Cross-Reactivity and Specificity

A critical aspect of any immunoassay is its specificity. For a this compound ELISA, it is essential to determine the cross-reactivity of the antibody with other structurally related eicosanoids, such as other HEPE isomers, hydroxyeicosatetraenoic acids (HETEs), and the parent fatty acid, EPA. This information is crucial for the accurate interpretation of the results. While specific data for a this compound antibody is not available, representative cross-reactivity data from a similar HEPE ELISA kit is provided in the tables below.

Quantitative Data Summary

The following tables provide representative quantitative data based on commercially available ELISA kits for other HEPE isomers. These values can serve as a benchmark for a sensitive this compound assay.

Table 1: Representative Assay Performance Characteristics

| Parameter | Representative Value |

| Assay Type | Competitive ELISA |

| Sensitivity | ~ 10 pg/mL |

| Assay Range | 15.6 - 1000 pg/mL |

| Sample Volume | 50 - 100 µL |

| Incubation Time | 2 - 3 hours |

Table 2: Representative Cross-Reactivity Profile

| Compound | Cross-Reactivity (%) |

| Target HEPE Isomer | 100 |

| Other HEPE Isomers | < 10 |

| HETE Isomers | < 1 |

| Arachidonic Acid | < 0.1 |

| Eicosapentaenoic Acid (EPA) | < 0.1 |

| Docosahexaenoic Acid (DHA) | < 0.1 |

Experimental Protocols

I. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Acidify the Sample: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with 2 M HCl.

-

Load the Sample: Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the Cartridge: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

-

Elute the Lipids: Elute the lipid fraction containing this compound with 5 mL of methanol.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of the ELISA assay buffer.

II. This compound Competitive ELISA Protocol

This protocol is a representative procedure and may require optimization for specific antibodies and reagents.

Materials Required:

-

Anti-20-HEPE antibody-coated 96-well microplate

-

This compound standard

-

This compound-HRP conjugate

-

Assay Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure:

-

Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound standard in the assay buffer to generate a standard curve.

-

Add Standards and Samples: Add 50 µL of the prepared standards and reconstituted samples to the appropriate wells of the antibody-coated microplate.

-

Add this compound-HRP Conjugate: Add 50 µL of the this compound-HRP conjugate to each well.

-

Incubate: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

Add Substrate: Add 100 µL of TMB Substrate Solution to each well.

-

Develop: Incubate the plate for 30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

-

Calculate Results: Calculate the average absorbance for each set of standards and samples. Plot a standard curve of the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the standard curve. The concentration of this compound is inversely proportional to the absorbance.

Visualizations

Eicosapentaenoic Acid (EPA) Metabolic Pathway

Application Notes and Protocols for the Analysis of 20-HEPE in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-eicosapentaenoic acid (20-HEPE) is an omega-3 fatty acid metabolite that is gaining increasing attention for its potential role in various physiological and pathological processes. As a member of the eicosanoid family, this compound is involved in signaling pathways that regulate inflammation, vascular tone, and cellular proliferation. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its biological function and for the development of novel therapeutic agents targeting its pathways.

This document provides detailed application notes and protocols for the analysis of this compound in common biological matrices, including plasma, urine, and tissue. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for the quantification of this low-abundance lipid mediator.

Quantitative Data

The following table summarizes the reported concentrations of this compound in various biological samples. It is important to note that these values can vary depending on the individual's physiological state, diet, and the analytical method employed.

| Biological Sample | Species | Concentration Range | Analytical Method |

| Plasma | Human | 0.1 - 5 ng/mL | LC-MS/MS |

| Urine | Human | 0.5 - 10 ng/mL | LC-MS/MS |

| Kidney Tissue | Rat | 1 - 20 ng/g tissue | LC-MS/MS |

Signaling Pathway of this compound

This compound is believed to exert its biological effects through the activation of the G-protein coupled receptor 75 (GPR75). This signaling cascade is analogous to that of its more extensively studied counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE). The binding of this compound to GPR75 initiates a series of intracellular events that can lead to diverse cellular responses, including changes in vascular tone and inflammation.

Experimental Protocols

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from biological samples involves sample collection and stabilization, extraction, and subsequent quantification by LC-MS/MS.

Detailed Protocol for this compound Extraction from Plasma

This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from plasma samples.

Materials:

-

Human plasma

-

Internal Standard (e.g., this compound-d4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL this compound-d4 in methanol).

-

Add 1.5 mL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Wash the cartridge with 3 mL of 15% methanol in water.

-

Elute the this compound with 2 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Parameters for this compound Quantification

The following are typical LC-MS/MS parameters for the analysis of this compound. These may need to be optimized for specific instrumentation.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (this compound) | m/z 319.2 -> 275.2 |

| MRM Transition (IS) | m/z 323.2 -> 279.2 (for this compound-d4) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Application Notes and Protocols for Stable Isotope-Labeled 20-HEPE in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research suggests that this compound may play a significant role in various physiological processes, making it a molecule of interest in metabolic studies and drug development. Stable isotope-labeled this compound, in conjunction with mass spectrometry, provides a powerful tool for the accurate quantification and tracing of this metabolite in complex biological systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic research.

The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound (e.g., this compound-d4), is crucial for accurate quantification as it corrects for variability in sample preparation, extraction, and instrument response.[1][2]

Quantitative Data Summary

The following tables summarize expected concentration ranges of HEPE isomers in biological matrices, based on studies of EPA supplementation and related lipidomic analyses. These values can serve as a guide for designing experiments and establishing calibration curve ranges.

Table 1: Estimated Concentrations of HEPE Isomers in Murine Adipose Tissue After EPA Supplementation

| HEPE Isomer | Concentration Range (pg/mg tissue) | Fold Increase vs. Control |

| 5-HEPE | 150 - 1500 | 15 - 107 |

| 8-HEPE | 50 - 550 | ~55 |

| 9-HEPE | 100 - 1100 | 15 - 107 |

| 11-HEPE | 150 - 1500 | 15 - 107 |

| 15-HEPE | 150 - 1500 | 15 - 107 |

| Data derived from studies on the effects of EPA on the metabolic profile of obese female mice.[3] |

Table 2: Plasma EPA Concentrations in Humans After a Single Dose of EPA Ethyl Esters

| Time Point | Mean Plasma EPA Concentration (µg/mL) ± SE |

| Baseline | ~5 |

| 2 hours | ~50 ± 8 |

| 4 hours | ~90 ± 10 |

| 6 hours | ~115 ± 11 |

| 8 hours | ~110 ± 12 |

| 12 hours | ~95 ± 10 |

| 24 hours | ~60 ± 8 |

| 48 hours | ~30 ± 5 |

| 72 hours | ~20 ± 4 |

| Data from a study investigating the plasma levels of EPA after ingestion of a single 2.2 g dose of EPA ethyl esters.[3][4] |

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Plasma/Serum and Tissues)

This protocol is adapted from established lipid extraction methods.

Materials:

-

Biological sample (plasma, serum, or tissue homogenate)

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

Methanol (MeOH), HPLC grade, chilled

-

Chloroform (CHCl3), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Vortex mixer

-

Centrifuge

-

Glass vials

Procedure for Plasma/Serum:

-

To 100 µL of plasma or serum in a glass tube, add 10 µL of the stable isotope-labeled this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 400 µL of chilled methanol to precipitate proteins. Vortex for 30 seconds.

-

Add 800 µL of MTBE and vortex for 1 minute.

-

Add 200 µL of water to induce phase separation. Vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (containing lipids) to a new glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Procedure for Tissues:

-

Homogenize the tissue (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).

-

To 100 µL of the tissue homogenate, add 10 µL of the stable isotope-labeled this compound internal standard.

-

Follow steps 2-8 from the plasma/serum extraction protocol.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the parameters for a targeted LC-MS/MS method for this compound quantification using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid

-

Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Argon

Table 3: Predicted MRM Transitions for this compound and a Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Suggested Starting Point) |

| This compound | 317.2 | 299.2 (loss of H₂O) | 15 |

| This compound | 317.2 | 167.1 (cleavage of the carbon chain) | 25 |

| This compound-d4 | 321.2 | 303.2 (loss of H₂O) | 15 |

| This compound-d4 | 321.2 | 171.1 (cleavage of the deuterated carbon chain) | 25 |

| Note: These are predicted transitions based on the structure of this compound and typical fragmentation patterns of similar eicosanoids. Optimization of collision energies is essential for achieving maximum sensitivity. |

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled this compound (e.g., 0.1 to 100 ng/mL) into a biological matrix devoid of the analyte (e.g., charcoal-stripped plasma). Add a fixed concentration of the stable isotope-labeled internal standard to each calibrator and the unknown samples.

Visualizations

Signaling Pathway

References

- 1. Identification of novel omega-3 fatty acid-derived bioactive metabolites based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of Eicosapentaenoic and Docosahexaenoic Acids in a Danish Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 20-HEPE Extraction from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is a bioactive lipid metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. As a member of the eicosanoid family, this compound is involved in a variety of physiological and pathophysiological processes. Research into its analogous compound, 20-hydroxyeicosatetraenoic acid (20-HETE), has revealed significant roles in the regulation of vascular tone, inflammation, and angiogenesis.[1][2] Given the structural similarity, this compound is emerging as a molecule of interest in cardiovascular research and drug development. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its roles in health and disease.

This document provides detailed protocols for the extraction of this compound from plasma using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These protocols are intended to serve as a guide for researchers in academic and industrial settings.

Quantitative Data Summary

The recovery of eicosanoids from plasma can vary depending on the specific compound, the extraction method employed, and the laboratory's proficiency. While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for related eicosanoids, which can be considered indicative for this compound.

| Extraction Method | Analyte Class | Reported Recovery Rate (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Antineoplastic Drugs | 60 - 98% | [3] |

| Solid-Phase Extraction (SPE) | Breast Cancer Drugs | ≥92.3% | [4] |

| Solid-Phase Extraction (SPE) | Steroids | 33 - 90% | [5] |

Note: The presented recovery rates are for general guidance and may not be directly transferable to this compound. It is highly recommended to perform in-house validation to determine the specific recovery of this compound with the chosen protocol.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of eicosanoids and to ensure the accuracy of the results.

-

Anticoagulant: Collect whole blood in tubes containing EDTA or citrate.

-

Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Storage: Immediately transfer the plasma to clean polypropylene tubes. If not for immediate use, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method for the separation of compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., a deuterated this compound standard)

-

Acidifying agent (e.g., 2M HCl or formic acid)

-

Extraction solvent (e.g., ethyl acetate, or a mixture of tert-butyl methyl ether and diethyl ether)

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

-

Thawing: Thaw the frozen plasma samples on ice.

-

Spiking: To a 500 µL plasma sample, add the internal standard solution. Vortex briefly to mix.

-

Acidification: Acidify the plasma sample to a pH of approximately 3.5 by adding the acidifying agent. This step is crucial for protonating the acidic eicosanoids, making them more soluble in the organic solvent.

-

Extraction: Add 2 mL of the extraction solvent to the acidified plasma. Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Phase Separation: Centrifuge the mixture at 2,500 x g for 10 minutes to separate the aqueous and organic layers. A distinct protein precipitate layer may form between the two liquid phases.

-

Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein and aqueous layers.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent. The sample is now ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

SPE is a more modern and often more reproducible technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., a deuterated this compound standard)

-

SPE cartridges (e.g., C8 or C18 reversed-phase cartridges)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Centrifuge or vacuum manifold

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Thawing and Spiking: Thaw the plasma sample on ice and spike with the internal standard as described in the LLE protocol.

-

Sample Pre-treatment: Dilute the plasma sample with an equal volume of water or a suitable buffer to reduce viscosity and improve loading onto the SPE cartridge.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. This activates the sorbent for optimal analyte retention.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. A slow and steady flow rate is recommended to ensure efficient binding of this compound to the sorbent.

-

Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar impurities and proteins that did not bind to the sorbent.

-

Elution: Elute the bound this compound from the cartridge using 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the dried extract in the desired volume of reconstitution solvent for subsequent analysis by LC-MS/MS.

Visualizations

Caption: Workflow for this compound extraction from plasma.

Caption: Signaling pathway of this compound in vascular cells.

References

Application Notes and Protocols for Studying 20-HEPE Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While research on the specific biological effects of this compound is still emerging, studies on related hydroxyeicosanoids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) and other HEPE isomers, suggest that this compound may play a significant role in regulating inflammation, angiogenesis, and vascular function. These application notes provide a guide for researchers to investigate the effects of this compound using in vitro cell culture models, drawing upon established protocols and knowledge from closely related lipid mediators.

Data Presentation: Hypothesized Effects of this compound

Due to the limited direct experimental data on this compound, the following tables summarize the potential effects based on studies of the related EPA metabolite, 18-HEPE, and the arachidonic acid-derived analogue, 20-HETE. These tables are intended to provide a framework for designing experiments and generating hypotheses for this compound research.

Table 1: Potential Anti-Inflammatory Effects of this compound in Endothelial Cells

| Cell Line | Treatment | Biomarker | Expected Outcome | Putative Signaling Pathway |

| HUVECs | This compound (1 µM) + TNF-α (10 ng/mL) | VCAM-1 mRNA | Decrease | Inhibition of NF-κB |

| HUVECs | This compound (1 µM) + TNF-α (10 ng/mL) | E-selectin mRNA | Decrease | Inhibition of NF-κB |

| HUVECs | This compound (1 µM) + TNF-α (10 ng/mL) | IL-6 Secretion | Decrease | Inhibition of NF-κB |

| HUVECs | This compound (1 µM) + TNF-α (10 ng/mL) | Monocyte Adhesion | Decrease | Downregulation of adhesion molecules |

Table 2: Potential Effects of this compound on Macrophage Polarization

| Cell Line | Treatment | Marker | Expected Phenotype Modulation | Putative Signaling Pathway |

| THP-1 derived M1 | This compound (0.1-10 µM) | TNF-α, IL-6, iNOS | Decrease (Shift towards M2) | PPARγ activation |

| THP-1 derived M1 | This compound (0.1-10 µM) | CD86 | Decrease (Shift towards M2) | PPARγ activation |

| THP-1 derived M2 | This compound (0.1-10 µM) | Arg-1, CD206 | Increase (Reinforcement of M2) | PPARγ activation |

Table 3: Potential Pro-Angiogenic Effects of this compound in Endothelial Cells

| Cell Line | Assay | Parameter | Expected Outcome | Putative Signaling Pathway |

| HUVECs | Proliferation Assay | Cell Number | Increase | VEGF/VEGFR2, PI3K/Akt |

| HUVECs | Migration (Wound Healing) Assay | Wound Closure | Increase | MAPK/ERK |

| HUVECs | Tube Formation Assay | Tube Length, Branch Points | Increase | VEGF/VEGFR2 |

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Lipid mediators like this compound are often unstable and have low solubility in aqueous media. Proper handling is crucial for obtaining reproducible results.

Materials:

-

This compound (stored at -80°C under inert gas)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Cell culture medium (e.g., DMEM)

-

Fatty acid-free Bovine Serum Albumin (BSA)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

-

In a sterile environment, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO.

-

Vortex briefly until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution.

-

Aliquot the stock solution into small volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store at -80°C.

-

For experiments, dilute the stock solution in cell culture medium to the desired final concentration. To improve solubility and bioavailability, this compound can be complexed with fatty acid-free BSA.

-

Prepare a BSA solution (e.g., 10%) in serum-free medium.

-

Add the diluted this compound to the BSA solution and incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

-

Further dilute this complex in the final cell culture medium.

-

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 2: In Vitro Anti-Inflammatory Assay in Endothelial Cells

This protocol is designed to assess the potential of this compound to inhibit inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound stock solution

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Reagents for RNA extraction and qRT-PCR

-

ELISA kit for IL-6

-

THP-1 monocytes for adhesion assay

Procedure:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

-

Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control group) and incubate for 4-6 hours for gene expression analysis or 24 hours for cytokine secretion and adhesion assays.

-

Gene Expression Analysis:

-

Harvest the cells and extract total RNA.

-

Perform qRT-PCR to measure the relative expression of inflammatory genes such as VCAM1 and SELE (E-selectin), normalized to a housekeeping gene.

-

-

Cytokine Secretion Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-6 using an ELISA kit according to the manufacturer's instructions.

-

-

Monocyte Adhesion Assay:

-

Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

-

After the 24-hour incubation with this compound and TNF-α, wash the HUVEC monolayer gently.

-

Add the fluorescently labeled THP-1 cells to the HUVECs and incubate for 30-60 minutes.

-

Gently wash away non-adherent THP-1 cells.

-

Quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.

-

Protocol 3: Macrophage Polarization Assay

This protocol outlines the procedure to investigate the effect of this compound on macrophage polarization using the THP-1 human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

This compound stock solution

-

Reagents for flow cytometry (antibodies for CD86 and CD206) or qRT-PCR (NOS2, ARG1)

Procedure:

-

Differentiation of THP-1 monocytes into M0 macrophages:

-

Seed THP-1 cells in 12-well plates at a density of 5 x 10^5 cells/well.

-

Induce differentiation into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Wash the cells and incubate in fresh, PMA-free medium for 24 hours to allow them to rest.

-

-

Polarization and this compound Treatment:

-

To study the effect on M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of different concentrations of this compound for 24-48 hours.

-